molecular formula C7H10ClNO2 B3100215 4-(Aminomethyl)benzene-1,3-diol hydrochloride CAS No. 1365531-29-8

4-(Aminomethyl)benzene-1,3-diol hydrochloride

Cat. No.: B3100215
CAS No.: 1365531-29-8
M. Wt: 175.61
InChI Key: BHKPCZYOXAVZDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)benzene-1,3-diol hydrochloride is an organic compound with the chemical formula C₇H₁₀ClNO₂. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is typically found as a white or off-white crystalline powder .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)benzene-1,3-diol hydrochloride involves the reaction of p-tolodiquinone (p-toluoquinone) with methylamine under appropriate conditions to yield 4-(aminomethyl)benzene-1,3-diol. This intermediate is then reacted with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same basic reaction pathway but optimized for higher yields and purity. This includes precise control of reaction conditions such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)benzene-1,3-diol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a base.

    Reduction: Hydrogen gas with a metal catalyst.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

4-(Aminomethyl)benzene-1,3-diol hydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)benzene-1,3-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)benzene-1,3-diol hydrochloride is unique due to the presence of an aminomethyl group, which imparts distinct chemical reactivity and biological activity compared to other dihydroxybenzene derivatives.

Properties

IUPAC Name

4-(aminomethyl)benzene-1,3-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2.ClH/c8-4-5-1-2-6(9)3-7(5)10;/h1-3,9-10H,4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKPCZYOXAVZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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